![molecular formula C12H26N2Si B14488507 3-{[3-(Triethylsilyl)propyl]amino}propanenitrile CAS No. 64927-42-0](/img/structure/B14488507.png)
3-{[3-(Triethylsilyl)propyl]amino}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(Triethylsilyl)propyl]amino}propanenitrile is an organic compound with the molecular formula C12H26N2Si. It contains a nitrile group and a triethylsilyl group, which are significant in various chemical reactions and applications. This compound is used in multiple fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Triethylsilyl)propyl]amino}propanenitrile typically involves the reaction of 3-aminopropionitrile with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
3-aminopropionitrile+triethylsilyl chloride→3-[3-(Triethylsilyl)propyl]aminopropanenitrile+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Triethylsilyl)propyl]amino}propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[3-(Triethylsilyl)propyl]amino}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[3-(Triethylsilyl)propyl]amino}propanenitrile involves its ability to participate in various chemical reactions due to the presence of the nitrile and silyl groups. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, while the silyl group can be easily substituted or removed to introduce other functional groups. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but contains ethoxy groups instead of a nitrile group.
3-Aminopropyltrimethoxysilane: Contains methoxy groups and is used in similar applications as a coupling agent.
3-Aminopropionitrile: Lacks the silyl group but shares the nitrile functionality.
Uniqueness
3-{[3-(Triethylsilyl)propyl]amino}propanenitrile is unique due to the combination of the nitrile and triethylsilyl groups, which provide distinct reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64927-42-0 |
|---|---|
Molecular Formula |
C12H26N2Si |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
3-(3-triethylsilylpropylamino)propanenitrile |
InChI |
InChI=1S/C12H26N2Si/c1-4-15(5-2,6-3)12-8-11-14-10-7-9-13/h14H,4-8,10-12H2,1-3H3 |
InChI Key |
YBLMVADXODDGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)

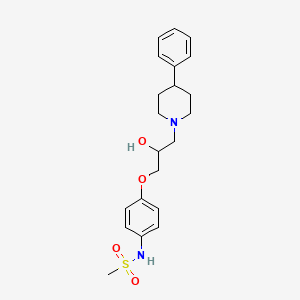
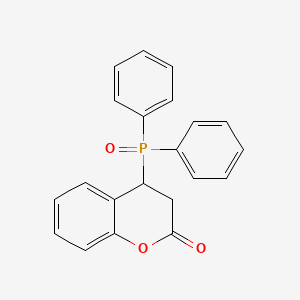
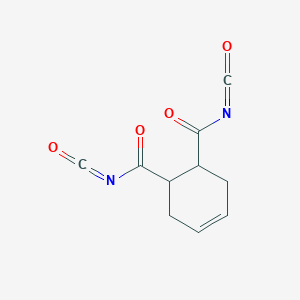

![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
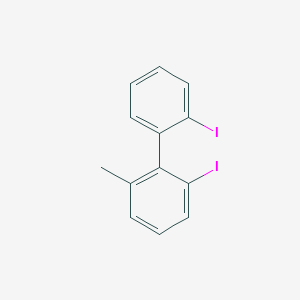
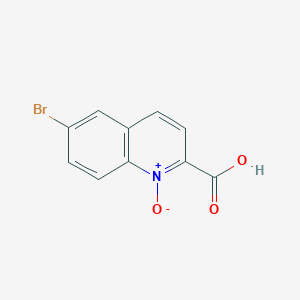
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)

![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)
